4,8-dimethylquinoline-2-thiol
Overview
Description
4,8-dimethylquinoline-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis . The compound is characterized by its quinoline backbone, which is a fused ring system consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylquinoline-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-oxo-3-(phenylamino)propanoic acid with sulfur-containing reagents . The reaction conditions often include the use of catalysts such as NaHSO4·SiO2, which can be reused and are environmentally benign .
Industrial Production Methods
These methods often involve multi-step processes that include cyclization, oxidation, and substitution reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4,8-dimethylquinoline-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,8-dimethylquinoline-2-thiol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit the growth of bacteria by interfering with their DNA replication processes.
Antitumor Activity: It may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Molecular Targets: Key targets include bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.
Comparison with Similar Compounds
Similar Compounds
4,8-dimethylquinoline: Lacks the thiol group, which affects its reactivity and applications.
2-methylquinoline: Has a similar quinoline backbone but different substitution patterns.
Quinoline-2-thiol: Similar structure but without the methyl groups at positions 4 and 8.
Uniqueness
4,8-dimethylquinoline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and thiol groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4,8-dimethyl-1H-quinoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGGDCCFSDICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=S)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366614 | |
Record name | 4,8-dimethylquinoline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53761-60-7 | |
Record name | 4,8-Dimethyl-2(1H)-quinolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53761-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-dimethylquinoline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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